molecular formula C33H40N2O9 B1139280 [8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate CAS No. 85412-77-7

[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

Cat. No.: B1139280
CAS No.: 85412-77-7
M. Wt: 608.7 g/mol
InChI Key: JAXWQXGHHUWAKY-ICFBRBJFSA-N
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Description

carbonylbis[(1R,5S)-8-azabicyclo[3.2.1]octane-8,3-diyl] bis(3,4-dimethoxybenzoate) is a natural product found in Convolvulus subhirsutus with data available.

Properties

CAS No.

85412-77-7

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

[(1S,5R)-8-[(1R,5S)-3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C33H40N2O9/c1-39-27-11-5-19(13-29(27)41-3)31(36)43-25-15-21-7-8-22(16-25)34(21)33(38)35-23-9-10-24(35)18-26(17-23)44-32(37)20-6-12-28(40-2)30(14-20)42-4/h5-6,11-14,21-26H,7-10,15-18H2,1-4H3/t21-,22+,23-,24+,25?,26?

InChI Key

JAXWQXGHHUWAKY-ICFBRBJFSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C(=O)N4[C@@H]5CC[C@H]4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Synonyms

[8,8'-(Carbonyl)bis(8-azabicyclo[3.2.1]octane)]-3,3'-diol bis(3,4-dimethoxybenzoate)

Origin of Product

United States

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